molecular formula C22H17BrN4O3 B2890244 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide CAS No. 1326853-86-4

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide

Cat. No.: B2890244
CAS No.: 1326853-86-4
M. Wt: 465.307
InChI Key: NJUZQZBLVNXLBZ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyridinone moiety at position 3. The pyridinone is further linked to an N-methyl-N-phenylacetamide group.

Properties

IUPAC Name

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3/c1-26(18-5-3-2-4-6-18)20(29)14-27-13-16(9-12-19(27)28)22-24-21(25-30-22)15-7-10-17(23)11-8-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUZQZBLVNXLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The bromophenyl group is introduced via a halogenation reaction, and the final compound is obtained through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug development.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism by which 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide exerts its effects depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Comparison

Key analogs include:

Compound Name / ID Substituents Target/Activity Ki or IC50 Key Interactions
Target Compound 4-Bromophenyl (oxadiazole), pyridinone-linked N-methyl-N-phenylacetamide Hypothesized β1i inhibition (based on analogs) N/A (inference) Potential interactions with Phe31, Lys33 (via MD simulations of analogs)
Compound 1 (N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) Benzyl (amide), pyridinone β1i subunit inhibitor Low/submicromolar Ki Phe31, Lys33 interactions; flipped orientation in binding pocket
PSN375963 Butylcyclohexyl (oxadiazole), pyridine GPCR/ion channel modulation (inference from ) N/A Structural similarity suggests possible hydrophobic interactions
N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)... (Patent) Difluorobenzoyl, amino-pyridinone Undisclosed (patented therapeutic agent) N/A Electron-withdrawing groups may enhance target affinity

Substituent Effects

  • 4-Bromophenyl vs. Benzyl (Compound 1): The bromine atom in the target compound may enhance binding through halogen bonding or increased lipophilicity compared to the benzyl group in Compound 1, which relies on aromatic stacking .
  • N-Methyl-N-phenylacetamide vs.
  • Pyridinone Modifications: The 2-oxopyridin-1(2H)-yl group is conserved across analogs, suggesting its critical role in β1i inhibition via hydrogen bonding with catalytic residues .

Binding Dynamics (MD Simulations)

Molecular dynamics (MD) studies of Compound 1 (400 ns simulations) revealed three binding poses stabilized by interactions with Phe31 and Lys33. The target compound’s bromophenyl group may mimic these interactions with greater steric complementarity, though this requires experimental validation. Binding Pose MetaDynamics (BPMD) further showed that substituent flexibility (e.g., benzyl vs. cyclohexyl) correlates with free energy profiles, implying that the rigid bromophenyl group in the target compound could enhance binding stability .

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, drawing on various research findings and case studies.

Structural Characteristics

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C18H17BrN4O2
  • Molecular Weight : 396.26 g/mol
  • The compound features a 1,2,4-oxadiazole ring and a pyridine moiety, which are known to contribute to its biological activity.

Crystallographic Data

The crystal structure reveals that the molecule is roughly planar with significant π–π interactions between the oxadiazole and phenyl rings. The presence of intramolecular hydrogen bonds stabilizes the structure, which is essential for its biological function .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For example:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values indicating potent activity .
Cell LineIC50 Value (µM)Reference
MCF-715.63
U-93710.38

The anticancer effects are believed to be mediated through:

  • Induction of apoptosis in cancer cells.
  • Modulation of p53 expression levels leading to activation of apoptotic pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives can act against various bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell membranes .

Case Studies

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities. The derivatives showed promising results as inhibitors against cancer cell proliferation and were compared favorably against standard chemotherapeutic agents like doxorubicin .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of oxadiazole compounds, suggesting potential applications in treating neurodegenerative diseases by inhibiting β-secretase and amyloid β-peptide aggregation .

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